molecular formula C26H38N2O6S2 B2375773 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 1428150-80-4

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No. B2375773
CAS RN: 1428150-80-4
M. Wt: 538.72
InChI Key: ZENOOFPKCXXNCT-UHFFFAOYSA-N
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Description

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, also known as BPP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPP is a piperazine-based compound that is synthesized by the reaction of 1,4-bis(2-chloroethyl)piperazine with 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride.

Scientific Research Applications

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has also been investigated for its potential use as a drug delivery system due to its ability to form micelles in water. In agriculture, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been studied for its potential use as a herbicide. In materials science, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been investigated for its potential use as a polymer additive.

Mechanism of Action

The mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is not well understood. However, it has been proposed that 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and physiological effects:
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can induce apoptosis, or programmed cell death, in cancer cells. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been shown to exhibit antiviral and antibacterial activities.

Advantages and Limitations for Lab Experiments

1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine also exhibits low toxicity, making it suitable for use in cell culture and animal studies. However, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. In addition, 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well characterized.

Future Directions

There are several future directions for the study of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine. One direction is to further investigate its potential as a drug delivery system. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been shown to form micelles in water, which could be used to deliver drugs to specific tissues or organs. Another direction is to investigate its potential as a herbicide. 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has been shown to exhibit herbicidal activity, and further studies could lead to the development of new herbicides. Finally, further studies are needed to elucidate the mechanism of action of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves the reaction of 1,4-bis(2-chloroethyl)piperazine with 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction yields 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine as a white crystalline solid, which is then purified by recrystallization.

properties

IUPAC Name

1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O6S2/c1-7-33-23-11-9-21(19(3)4)17-25(23)35(29,30)27-13-15-28(16-14-27)36(31,32)26-18-22(20(5)6)10-12-24(26)34-8-2/h9-12,17-20H,7-8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOOFPKCXXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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